N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrrolidine Ring: This step may involve the reaction of the benzodioxin intermediate with a suitable amine and an α,β-unsaturated carbonyl compound.
Final Coupling: The final step could involve coupling the intermediate with 2-methoxybenzylamine under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Methoxybenzyl Derivatives: Compounds with the methoxybenzyl group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c1-26-17-5-3-2-4-14(17)12-23-13-15(10-20(23)24)21(25)22-16-6-7-18-19(11-16)28-9-8-27-18/h2-7,11,15H,8-10,12-13H2,1H3,(H,22,25) |
InChI Key |
FUHZCFNOIXQHTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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